molecular formula C11H18O2 B576440 Methyl deca-4,8-dienoate CAS No. 1191-03-3

Methyl deca-4,8-dienoate

Cat. No.: B576440
CAS No.: 1191-03-3
M. Wt: 182.263
InChI Key: ZYNYTTXGMNCKDP-UHFFFAOYSA-N
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Description

Methyl deca-4,8-dienoate is an organic compound belonging to the class of fatty acid methyl esters. These compounds are characterized by a fatty acid that is esterified with a methyl group. The general structure of fatty acid methyl esters is RC(=O)OR’, where R represents a fatty aliphatic tail or an organyl group, and R’ is a methyl group . This compound is known for its applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl deca-4,8-dienoate can be synthesized through various methods. One common approach involves the esterification of deca-4,8-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl deca-4,8-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl deca-4,8-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl deca-4,8-dienoate involves its interaction with specific molecular targets and pathways. As a fatty acid methyl ester, it can be hydrolyzed by esterases to release the corresponding fatty acid, which can then participate in various metabolic processes. The compound may also interact with cellular membranes, influencing membrane fluidity and function .

Comparison with Similar Compounds

  • Methyl octa-2,4-dienoate
  • Methyl hexadeca-2,4-dienoate
  • Methyl eicosa-2,4-dienoate

Comparison: Methyl deca-4,8-dienoate is unique due to its specific chain length and the position of the double bonds. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences. For example, the position of the double bonds can influence the compound’s ability to undergo certain chemical reactions and its interaction with biological targets .

Properties

IUPAC Name

methyl deca-4,8-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,7-8H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNYTTXGMNCKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699053
Record name Methyl deca-4,8-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-03-3
Record name 4,8-Decadienoic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl deca-4,8-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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